molecular formula C16H16F3N3O3S B4131083 3-[4-(ETHYLSULFAMOYL)PHENYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA

3-[4-(ETHYLSULFAMOYL)PHENYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA

Cat. No.: B4131083
M. Wt: 387.4 g/mol
InChI Key: DWUXNTNPZFMOAB-UHFFFAOYSA-N
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Description

3-[4-(ETHYLSULFAMOYL)PHENYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and biological activity. It is used in various applications, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(ETHYLSULFAMOYL)PHENYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with an appropriate amine in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The resulting intermediate is then treated with p-toluenesulfonic acid in a polar solvent at a reaction temperature of 40°C up to the reflux temperature of the solvent used .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(ETHYLSULFAMOYL)PHENYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products have diverse applications in medicinal chemistry and industrial processes.

Scientific Research Applications

3-[4-(ETHYLSULFAMOYL)PHENYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(ETHYLSULFAMOYL)PHENYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-[4-(ETHYLSULFAMOYL)PHENYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to the presence of both the trifluoromethyl group and the sulfonamide moiety. This combination imparts significant chemical stability and biological activity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-[4-(ethylsulfamoyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3S/c1-2-20-26(24,25)14-8-6-12(7-9-14)21-15(23)22-13-5-3-4-11(10-13)16(17,18)19/h3-10,20H,2H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUXNTNPZFMOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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